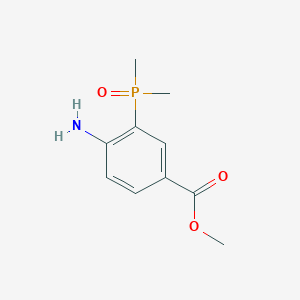![molecular formula C16H22N2O5S2 B2389225 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 2097939-57-4](/img/structure/B2389225.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide is a small molecule inhibitor that has been extensively studied in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide involves the inhibition of several enzymes. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule involved in smooth muscle relaxation. By inhibiting PDE5, this compound increases the levels of cGMP, leading to vasodilation and improved blood flow. PKC is involved in the regulation of cell growth and differentiation, and the inhibition of this enzyme by this compound has been shown to have anti-cancer effects. CA is involved in the regulation of acid-base balance, and the inhibition of this enzyme by this compound has been found to have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to improve blood flow and reduce inflammation, making it a potential therapeutic agent for cardiovascular and inflammatory diseases. This compound has also been found to have anti-cancer properties, making it a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide in lab experiments is its specificity for certain enzymes, such as PDE5 and PKC. This allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation is that this compound may have off-target effects on other enzymes or pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide. One area of interest is the development of this compound as a therapeutic agent for cardiovascular and inflammatory diseases. Another area of interest is the exploration of its anti-cancer properties and its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and pathways.
Synthesemethoden
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide involves several steps. The starting material is 4-bromo-2-nitroaniline, which is reacted with piperidine-1-sulfonyl chloride to form 4-(piperidine-1-sulfonyl)-2-nitroaniline. This compound is then reduced to 4-(piperidine-1-sulfonyl)aniline, which is reacted with N-(2-bromoethyl)methanesulfonamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase 5 (PDE5), protein kinase C (PKC), and carbonic anhydrase (CA). This compound has also been found to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-24(20,21)13-5-10-17-16(19)14-6-8-15(9-7-14)25(22,23)18-11-3-2-4-12-18/h5-9,13H,2-4,10-12H2,1H3,(H,17,19)/b13-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABMCFYPNIQSTB-WLRTZDKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

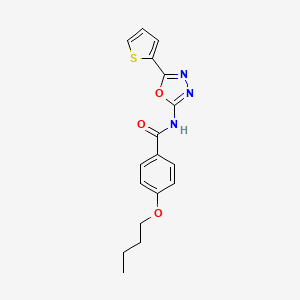
![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)
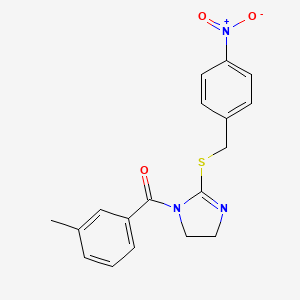
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)
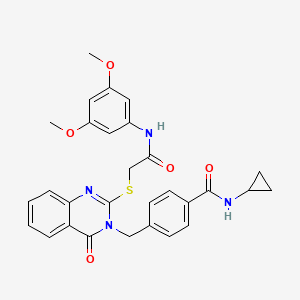
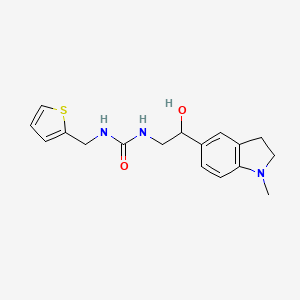
![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)

![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2389156.png)

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B2389158.png)
